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The table below summarizes key techniques used to improve secondary metabolite production in

Streptomyces albulus.

Technique Description Key Mutations/Targets Example Outcome  Citation
Ribosome Screening for Mutations in rpsL Up to 180-fold [1]
Engineering spontaneous (ribosomal protein S12) increase in

antibiotic-resistant
mutants to activate
silent gene clusters or
boost production.

Genome A fast-track breeding

Shuffling method involving
protoplast fusion of
multiple parent strains
to combine beneficial
mutations.

or rpoB (RNA
polymerase [3-subunit).

Large-scale genomic
deletions,
rearrangements, and

SNP/InDel accumulation.

Actinorhodin
production in S.
coelicolor.

144.7% increase in  [2]
e-Poly-L-lysine (e-

PL) production in S.
albulus SG-86.
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Technique

Metabolic
Engineering

Heterologous
Expression

Description

Rational modification
of specific genes in
metabolic pathways
to redirect flux toward
a desired product.

Introducing genes for
novel metabolic steps
or regulatory
elements to perturb
native metabolism.

Key Mutations/Targets

Overexpression of ppc,
pyc, pls (s-PL
synthetase), dapB, dapE
(L-lysine pathway).

Expression of GapN
(NADP-dependent
glyceraldehyde 3-
phosphate
dehydrogenase).

Example Outcome  Citation

11.4% increase in
e-PL production via
co-expression of

ppc, pyc, and pls.

[3] [4]

Altered [5]
NADPH/NADH

ratios, activating 23

silent biosynthetic

gene clusters.

Experimental Protocols

Here are detailed methodologies for implementing two of the key techniques.

Ribosome Engineering via Streptomycin Resistance Screening

This protocol outlines the steps for selecting antibiotic-resistant mutants with enhanced production
capabilities [1] [2].

Workflow Diagram:
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'
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(shake-flask fermentation)

Identify high-producing mutant
for further breeding or fermentation

Click to download full resolution via product page
Detailed Steps:

e Step 1: Preparation of Spore Suspension

o Harvest spores from a heavily sporulated culture of the parent strain (e.g., S. albulus M-Z18)
grown on BTN agar [2].
o Suspend spores in a sterile solution to a concentration of approximately 10"5 CFU/mL.

e Step 2: Antibiotic Selection

o Plate 120-500 pL of the spore suspension onto BTN agar plates containing a sub-inhibitory to
inhibitory concentration of streptomycin (e.g., 0-10 pg/mL) [2].
o Incubate plates at 30°C for 8-10 days [2].
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e Step 3: Primary and Secondary Screening

o Primary Screening: Inoculate well-sporulated colonies into 24-deep-well microtiter plates
containing 2 mL of fermentation medium (e.g., YH medium). Cultivate for several days (e.g., 4

days) and measure product yield [2].
o Secondary Screening: Transfer the best-performing mutants from the primary screen to shake

flasks for fermentation under optimized conditions. Analyze production yields to confirm high
producers [2].

Metabolic Engineering via Key Gene Overexpression

This protocol describes the process of overexpressing key genes to enhance metabolic flux [4].

Workflow Diagram:

Identify target gene
(e.g., ppC, pyc, pls)

Amplify gene coding region
from S. albulus genomic DNA

.

Clone fragment into
expression vector (e.g., pIB139)

Transform vector into
E. coli DH5«a and validate

Introduce plasmid into
S. albulus via intergeneric conjugation

l

Ferment and analyze
production yield of engineered strain
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Detailed Steps:

e Step 1: Gene Cloning

o Amplify the coding region of the target gene (e.g., ppc, pyc) from the genomic DNA of S.
albulus WG-608 using specific primers [4].

o Ligate the purified PCR fragment into an E. coli-Streptomyces shuttle vector (e.g., pIB139) that
has been digested with appropriate restriction enzymes (e.g., Ndel and EcoRl) [4].

e Step 2: Plasmid Validation

o Transform the ligation product into competent E. coli DH5a cells and select on LB plates
containing the appropriate antibiotic (e.g., 50 pg/mL apramycin) [4].
o Validate positive clones by colony PCR and DNA sequencing [4].

e Step 3: Intergeneric Conjugation

o Introduce the validated expression plasmid into the methyl-deficient E. coli ET12567/pUZ8002
strain [4] [6].

o Perform conjugation between this E. coli donor and spores or mycelia of the S. albulus host
strain on MS medium [4] [6].

o After incubation, select for S. albulus exconjugants on plates overlaid with apramycin (and
nalidixic acid to counter-select against E. coli) [4] [6].

e Step 4: Fermentation Analysis

o Inoculate validated engineered strains into a suitable fermentation medium [4].
o Cultivate under controlled conditions and measure the yield of the target metabolite to assess

the impact of genetic modification [4].

Frequently Asked Questions

Q1: I used ribosome engineering and got a high-producing mutant. How can I further improve the
yield?
¢ A: Combining different strain improvement methods is highly effective. You can use your best

ribosome-engineered mutant as a parent strain for Genome Shuffling. This process involves
generating protoplasts from several high-producing mutants, fusing them, and regenerating the cells.
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This allows for the recombination of beneficial mutations across the genome, potentially leading to a
superior producer like the S. albulus SG-86 strain, which showed a 144.7% increase in production [2].

Q2: Why would I choose metabolic engineering over traditional random mutagenesis?

¢ A: Metabolic engineering offers a rational and targeted approach. Instead of relying on random
genomic changes, you directly manipulate specific metabolic nodes. For example, overexpressing the
pls gene (which encodes the synthetase directly responsible for polymerization) or genes in the L-
lysine biosynthetic pathway (like dapB) can directly channel carbon flux toward your target molecule,
leading to more predictable and stable yield improvements [3] [4] [6].

Q3: My engineered strain shows good yield in lab flasks but fails in the bioreactor. What could be

wrong?

e A: Scale-up issues are common. Key factors to investigate include:

o Morphology: Streptomyces are filamentous bacteria, and their clumping behavior can affect
oxygen and nutrient transfer in a large tank. S. albulus is known for its relatively dispersed
growth, which is beneficial for scaling up, but this can be altered by mutations [7].

o Aeration and Agitation: Ensure dissolved oxygen levels are sufficient, as secondary
metabolism is often tightly regulated by oxygen availability.

o Physiological Perturbation: Genetic modifications can have unintended consequences. For
instance, overexpression of the pls gene has been reported to negatively affect cell growth,
which could become a critical bottleneck under the different physiological pressures in a
bioreactor [6]. A transcriptomic or metabolomic analysis can help identify the root cause [5] [6].

Key Takeaways and Future Directions

e Multi-Omics are Crucial: To specifically improve albonoursin in the KO-23 strain, the first step is to
apply genomic, transcriptomic, and metabolomic analyses. This will help you understand the
native biosynthetic pathway, identify potential bottlenecks, and pinpoint which of the general
technigues above would be most effective [5] [6] [2].

¢ Build on Existing Chassis: Consider using optimized S. albulus chassis strains like J1074, which is
popular for heterologous expression of natural products due to its fast growth and efficient genetic
toolbox [7].

e |terative Approach: The most successful strategies often involve an iterative cycle: use random
mutagenesis (ribosome engineering) to discover beneficial mutations, use omics technologies to
understand what they are, and then use metabolic engineering to rationally implement and combine
these discoveries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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